![molecular formula C8H10Cl2O2 B12620774 (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol CAS No. 920017-98-7](/img/structure/B12620774.png)
(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,6S,7S,8R)-7,8-Dichlorobicyclo[420]oct-3-ene-2,5-diol is a bicyclic organic compound characterized by the presence of two chlorine atoms and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol typically involves the chlorination of a suitable bicyclic precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes the formation of the bicyclic core structure followed by selective chlorination and hydroxylation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
化学反应分析
Types of Reactions
(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1R,6S,7R)-1,5,7-Trimethyl-3-oxo-2-oxabicyclo[4.2.0]oct-4-ene-7-carbonitrile
- (1R,6S)-3,4,7,8-Tetramethylbicyclo[4.2.0]octa-3,7-diene
Uniqueness
(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol is unique due to its specific arrangement of chlorine and hydroxyl groups on the bicyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
CAS 编号 |
920017-98-7 |
|---|---|
分子式 |
C8H10Cl2O2 |
分子量 |
209.07 g/mol |
IUPAC 名称 |
(1R,2R,5S,6S,7S,8R)-7,8-dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol |
InChI |
InChI=1S/C8H10Cl2O2/c9-7-5-3(11)1-2-4(12)6(5)8(7)10/h1-8,11-12H/t3-,4+,5+,6-,7-,8+ |
InChI 键 |
FCPJKKQENRYARV-CNVXYERZSA-N |
手性 SMILES |
C1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)[C@H]([C@H]2Cl)Cl)O |
规范 SMILES |
C1=CC(C2C(C1O)C(C2Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)
![4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)
![3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12620714.png)
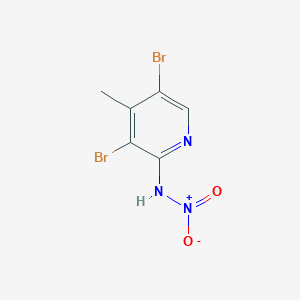
![2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12620724.png)
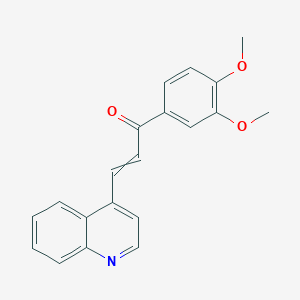

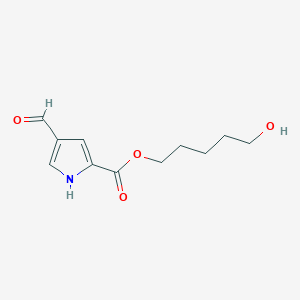
![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
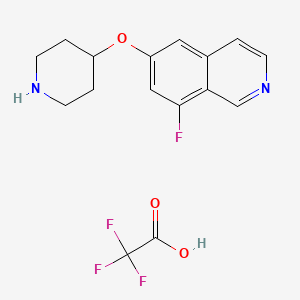
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
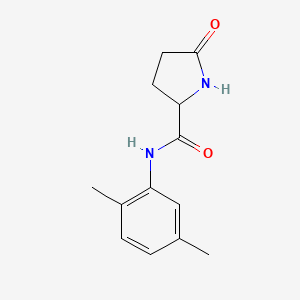
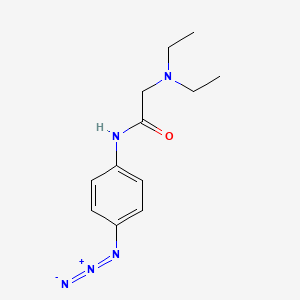
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
